4-(1,3-Benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)azetidin-2-one
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Overview
Description
4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENOXY)AZETIDIN-2-ONE is a complex organic compound featuring multiple benzodioxole and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENOXY)AZETIDIN-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of Benzodioxole Groups: Starting from catechol derivatives, benzodioxole groups can be synthesized through cyclization reactions.
Azetidinone Ring Formation: The azetidinone ring can be formed via cyclization reactions involving appropriate precursors.
Methoxyphenoxy Group Introduction: The methoxyphenoxy group can be introduced through etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenoxy group.
Reduction: Reduction reactions might target the azetidinone ring or benzodioxole groups.
Substitution: Substitution reactions could occur at various positions on the benzodioxole or methoxyphenoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with benzodioxole and methoxyphenoxy groups are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-HYDROXYPHENOXY)AZETIDIN-2-ONE
- 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENOXY)AZETIDIN-2-ONE
Uniqueness
The uniqueness of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-METHOXYPHENOXY)AZETIDIN-2-ONE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H21NO7 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenoxy)azetidin-2-one |
InChI |
InChI=1S/C25H21NO7/c1-28-17-4-6-18(7-5-17)33-24-23(16-3-9-20-22(11-16)32-14-30-20)26(25(24)27)12-15-2-8-19-21(10-15)31-13-29-19/h2-11,23-24H,12-14H2,1H3 |
InChI Key |
KZJKNUIKFKVUTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(N(C2=O)CC3=CC4=C(C=C3)OCO4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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